Roxithromycin-d7
Description
Fundamental Principles of Stable Isotope Labeling in Chemical Biology
Stable isotope labeling is a technique that involves the substitution of one or more atoms in a molecule with their stable, non-radioactive isotopes. ontosight.ai Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons. studysmarter.co.uk Commonly used stable isotopes in this field include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). creative-proteomics.comcreative-proteomics.comnumberanalytics.com
The core principle of this technique lies in the fact that isotopically labeled molecules are chemically and biologically almost identical to their natural counterparts. creative-proteomics.com However, due to the difference in mass, they can be distinguished and traced using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.comwikipedia.org This allows researchers to track the metabolic fate of molecules, elucidate biochemical pathways, and study the dynamics of biological processes without significantly perturbing the system under investigation. ontosight.ai
Significance of Deuterated Analogs in Advanced Research Methodologies
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, hold particular significance in research. nih.gov This substitution can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the breaking of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. researchgate.net This property is especially valuable in metabolic studies. By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down the metabolism of a drug, which can help in studying its metabolic pathways and identifying its metabolites. tandfonline.com
Furthermore, deuterated compounds are extensively used as internal standards in quantitative analysis. metwarebio.com Because they behave almost identically to the non-deuterated analyte during sample preparation and analysis but can be differentiated by their mass, they allow for highly accurate and precise quantification of the target compound in complex biological matrices like plasma and urine. nih.gov
Overview of Roxithromycin-d7 as a Specialized Research Reagent
This compound is the deuterium-labeled form of Roxithromycin (B50055), a semi-synthetic macrolide antibiotic. medchemexpress.com Specifically, it contains seven deuterium atoms. scbt.com This isotopic labeling makes this compound an invaluable tool for researchers. It is primarily used as an internal standard for the quantitative analysis of Roxithromycin in biological samples during pharmacokinetic studies and therapeutic drug monitoring. medchemexpress.comresearchgate.net Its use ensures the accuracy and reliability of analytical methods developed for determining the concentration of Roxithromycin in various biological fluids. cleanchemlab.com
Properties
Molecular Formula |
C₄₁H₆₉D₇N₂O₁₅ |
|---|---|
Molecular Weight |
844.09 |
Synonyms |
(9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin; Assoral-d7; Brilid-d7; Claramid-d7; Forilin-d7; Overal-d7; RU 28965-d7; RU 965-d7; Rossitrol-7; Rotramin-d7; Roxeptin-d7; Roxid-d7; Roxithromycin-d7; Roxithromycin A-d7; Rulid-d7; Surlid-d7; |
Origin of Product |
United States |
Physical and Chemical Properties of Roxithromycin D7
The physical and chemical properties of Roxithromycin-d7 are crucial for its application in research. These properties are very similar to those of unlabeled Roxithromycin (B50055), with the key difference being its molecular weight due to the presence of deuterium (B1214612) atoms.
| Property | Value |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(((2-(methoxy-d3)ethoxy-1,1,2,2-d4)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one cleanchemlab.com |
| Molecular Formula | C₄₁H₆₉D₇N₂O₁₅ scbt.com |
| Molecular Weight | 844.09 g/mol scbt.com |
| CAS Number (Unlabeled) | 80214-83-1 scbt.com |
| Purity | >95% (HPLC) lgcstandards.com |
| Storage Temperature | -20°C lgcstandards.com |
| Appearance | Neat lgcstandards.com |
Advanced Analytical Methodologies Employing Roxithromycin D7 As an Internal Standard
Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The development of a sensitive and specific LC-MS/MS method for the quantification of roxithromycin (B50055) using Roxithromycin-d7 as an internal standard involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Selection of Chromatographic Conditions for Baseline Resolution
Achieving baseline chromatographic separation of roxithromycin from its deuterated internal standard, this compound, and from endogenous matrix components is fundamental for accurate quantification. Reversed-phase chromatography is the most common approach for the analysis of macrolide antibiotics.
A study focused on the analysis of multi-class antibiotics in pork meat utilized a high-strength silica (B1680970) (HSS) T3 C18 column (1.7 µm particle size, 2.1 × 100 mm) to achieve chromatographic separation. rsc.org The mobile phase typically consists of a binary gradient of an aqueous component and an organic solvent, both containing a small percentage of an acid, such as formic acid, to improve peak shape and ionization efficiency. For instance, a gradient elution program with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile (B52724) as mobile phase B has been shown to be effective. rsc.org The gradient can be optimized to ensure that roxithromycin and this compound co-elute, while being resolved from matrix interferences. A typical flow rate for such a setup is 0.3 mL/min. rsc.org The near identical physicochemical properties of roxithromycin and this compound result in very similar retention times, which is a desirable characteristic for an internal standard as it ensures they experience similar matrix effects.
Table 1: Example Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | HSS T3 C18, 1.7 µm, 2.1 × 100 mm rsc.org |
| Mobile Phase A | 0.1% Formic Acid in Water rsc.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile rsc.org |
| Flow Rate | 0.3 mL/min rsc.org |
| Column Temperature | 37 °C rsc.org |
| Injection Volume | 5 µL rsc.org |
| Gradient Program | Optimized for resolution from matrix components rsc.org |
Ionization Techniques and Mass Spectrometric Parameters for Enhanced Sensitivity (e.g., Electrospray Ionization)
Electrospray ionization (ESI) is the preferred ionization technique for macrolide antibiotics like roxithromycin due to their polarity. ESI is typically operated in the positive ion mode for these compounds, as the presence of basic nitrogen atoms facilitates the formation of protonated molecules [M+H]⁺.
The mass spectrometer, often a triple quadrupole instrument, is operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. For roxithromycin, a common MRM transition is m/z 837.5 → m/z 679.2. rsc.org For its deuterated internal standard, this compound, the precursor ion will have a mass-to-charge ratio that is 7 units higher, and its fragmentation pattern is carefully selected to ensure no crosstalk with the analyte.
Optimization of ESI source parameters is crucial for maximizing the signal intensity. These parameters include the electrospray voltage, capillary temperature, sheath gas flow rate, and auxiliary gas flow rate. For instance, an electrospray voltage of 3.8 kV, a capillary temperature of 340 °C, and a heater temperature of 250 °C have been used in methods for analyzing roxithromycin. rsc.org
Table 2: Example Mass Spectrometric Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) rsc.org |
| Electrospray Voltage | 3.8 kV rsc.org |
| Capillary Temperature | 340 °C rsc.org |
| Sheath Gas (N2) Flow | 40 arbitrary units rsc.org |
| Auxiliary Gas (N2) Flow | 15 arbitrary units rsc.org |
| S-Lens RF Level | 50 rsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Role of this compound in Mitigating Matrix Effects in Complex Samples
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these effects.
Because this compound is structurally and physicochemically almost identical to roxithromycin, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the ESI source. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations in signal intensity caused by matrix effects are normalized. This ensures that the quantitative accuracy of the assay is maintained even in complex matrices such as plasma, blood, or tissue homogenates. The use of a SIL-IS is considered the gold standard for correcting matrix effects in LC-MS/MS assays.
Comprehensive Method Validation for Research Applications
A comprehensive validation of the analytical method is essential to ensure its reliability for research applications. The validation process assesses several key parameters, including linearity, accuracy, precision, and recovery.
Assessment of Linearity and Calibration Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of roxithromycin using this compound as an internal standard, a calibration curve is constructed by plotting the peak area ratio of roxithromycin to this compound against the concentration of roxithromycin.
The calibration range should encompass the expected concentrations of the analyte in the study samples. For example, a linear range of 50.0 to 20,000 ng/mL has been validated for the analysis of roxithromycin in human plasma. nih.gov The linearity is typically evaluated using a weighted linear regression model (e.g., 1/x or 1/x²) to account for heteroscedasticity of the data. The correlation coefficient (r²) of the calibration curve should ideally be greater than 0.99.
Table 3: Representative Linearity and Calibration Range Data
| Parameter | Value |
|---|---|
| Calibration Range | 50.0 - 20,000 ng/mL nih.gov |
| Regression Model | Weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Evaluation of Accuracy, Precision, and Recovery
Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.
Intra-day precision and accuracy are determined by analyzing replicate QC samples within the same day, while inter-day precision and accuracy are assessed by analyzing QC samples on different days. For bioanalytical methods, the acceptance criteria are typically a precision (expressed as the relative standard deviation, RSD) of ≤15% (or ≤20% at the lower limit of quantification, LLOQ) and an accuracy (expressed as the percentage of the nominal value) within 85-115% (or 80-120% at the LLOQ). In a study analyzing multiple antibiotics, including roxithromycin with a deuterated internal standard, the precision values (RSDs) were all less than 15%. rsc.org
Recovery of the analyte from the sample matrix is also an important parameter, although the use of a SIL-IS can compensate for incomplete and variable recovery. The recovery of roxithromycin from pork meat was found to be between 85% and 105.6% across different spiking levels. rsc.org
Table 4: Representative Accuracy and Precision Data
| QC Level | Intra-Day Precision (%RSD) | Intra-Day Accuracy (% of Nominal) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% of Nominal) |
|---|---|---|---|---|
| Low QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The determination of the limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in the validation of any analytical method. The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, above the background noise of the system. The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
Commonly, these limits are established based on the signal-to-noise (S/N) ratio, with an S/N of 3 typically defining the LOD and an S/N of 10 defining the LOQ. rsc.orgnih.gov An alternative approach, endorsed by the International Committee on Harmonization (ICH), calculates the LOD and LOQ using the standard deviation of the response (σ) and the slope of the calibration curve (S), according to the formulas LOD = 3.3σ/S and LOQ = 10σ/S. sepscience.com The standard deviation can be derived from blank sample measurements or the y-intercept of the regression line. sepscience.comijcrt.org
In methods utilizing this compound as an internal standard, these principles are applied to determine the sensitivity for various target analytes. For instance, in a multi-residue analysis of 37 antibiotics in pork meat using LC-Orbitrap-MS with this compound as one of the internal standards, the LODs for all analytes ranged from 0.8 µg kg⁻¹ to 2.9 µg kg⁻¹. rsc.org Another study determining six macrolide antibiotics in chicken samples established LODs ranging from 0.2 to 0.5 μg·kg⁻¹. nih.gov These values demonstrate the high sensitivity achievable with modern analytical instrumentation, which is crucial for detecting trace-level contaminants.
Table 1: Examples of LOD and LOQ Values in Methods Utilizing a Macrolide Internal Standard
| Analyte(s) | Internal Standard | Matrix | Method | LOD | LOQ | Reference |
| 37 Multi-class Antibiotics | This compound, others | Pork Meat | LC-Orbitrap-MS | 0.8-2.9 µg/kg | Not Specified | rsc.org |
| 10 Macrolides | ERM-¹³C, D₃, others | Aquatic Products | UPLC-MS/MS | 0.25–0.50 µg/kg | 0.5–1.0 µg/kg | nih.gov |
| 6 Macrolides | Not Specified | Chicken | LC-MS/MS | 0.2-0.5 µg/kg | 1-2.5 µg/kg | nih.gov |
| Roxithromycin | Clarithromycin (B1669154) | Human Plasma | LC-MS/MS | 0.01 µg/mL | Not Specified | chinjmap.com |
| 5 Macrolides | Roxithromycin | Raw Milk | LC-ESI/MS/MS | <0.3 µg/kg | Not Specified | nih.gov |
Selectivity and Specificity Considerations
Selectivity and specificity are critical validation parameters that ensure an analytical method can differentiate and accurately quantify the intended analyte in the presence of other components in the sample matrix. pmda.go.jpnih.gov Specificity is the ability of the method to unequivocally assess the analyte, while selectivity refers to its ability to differentiate the analyte from other substances like metabolites, impurities, or co-eluting compounds. bioanalysisforum.jpmedvalley.cn
In bioanalytical methods, selectivity is typically established by analyzing blank matrix samples from at least six independent sources to check for interferences at the retention time of the analyte and the internal standard. pmda.go.jpeuropa.eu For hyphenated mass spectrometry techniques like LC-MS/MS, the use of multiple reaction monitoring (MRM) provides a high degree of specificity. irb.hrresearchgate.net In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov The selection of at least two specific transitions for each analyte provides confident confirmation. nih.gov
The use of a stable isotope-labeled internal standard like this compound is paramount for ensuring selectivity. Since this compound has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically but is distinguished by its different mass-to-charge ratio (m/z) in the mass spectrometer. medchemexpress.com This allows for clear differentiation and ensures that any matrix effects that might suppress or enhance the analyte's signal will similarly affect the internal standard, enabling reliable correction and accurate quantification. core.ac.uk For example, in the analysis of macrolides in raw milk, the absence of interfering peaks in blank samples and the use of two MRM transitions confirmed the method's specificity. nih.gov
Applications in Non-Clinical Biological Matrix Quantification
This compound is employed as an internal standard for quantitative analysis in a variety of non-clinical biological matrices, facilitating basic and preclinical research.
Analysis in In Vitro Cellular Models (e.g., cell lysates, culture media)
In vitro cellular models are essential tools in drug discovery and toxicology. Accurate quantification of compounds within cell lysates or culture media is necessary to understand cellular uptake, metabolism, and mechanisms of action. A study investigating the disposition of clarithromycin, its metabolite 14-hydroxyclarithromycin, and rifampicin (B610482) in the broncho-alveolar cells of foals utilized roxithromycin as an internal standard for their simultaneous quantification by LC-MS/MS. researchgate.net The method was validated with a lower limit of quantification of 2.5 ng/ml for all analytes in all matrices, including cell lysates, demonstrating its suitability for measuring drug concentrations at the cellular level. researchgate.net Another study mentioned the use of this compound in experiments with adrenocortical cancer cell lines, highlighting its role as a tool in in vitro research. cloudfront.net
Quantification in Ex Vivo Tissue Homogenates for Basic Research
Ex vivo studies, which use tissues taken from an organism and studied in an external environment, are crucial for understanding drug distribution and persistence. An analytical method developed for the measurement of tulathromycin in livestock plasma and lung homogenates used roxithromycin as an internal standard. researchgate.net This LC-MS/MS method allowed for the accurate quantification of tulathromycin, providing key data for understanding its behavior in tissue. researchgate.net Similarly, an ex vivo wound model using porcine skin was developed to evaluate the efficacy of topical antimicrobial formulations against clinically significant bacteria. mdpi.com While this specific study used levofloxacin, the model is compatible with analytical tools like LC-MS/MS, where an internal standard such as this compound would be essential for accurately quantifying the penetration and concentration of macrolide antibiotics within the infected tissue homogenates.
Bioanalytical Methods for Animal Research Samples (non-pharmacodynamic/efficacy related)
Roxithromycin and its deuterated form are frequently used as internal standards in animal studies focused on pharmacokinetics and residue analysis. A validated LC-MS method was developed to quantify tulathromycin residues in the serum of bison and deer, as well as in the lung and muscle tissues of deer. researchgate.net The method used roxithromycin as the internal standard, monitoring the respective MH+ ions for tulathromycin and the internal standard. researchgate.net This allowed for the successful application of the method to a drug depletion study in white-tailed deer. researchgate.net Another study detailed the oral administration of roxithromycin to rodents to study its high bioavailability and wide tissue distribution, particularly in the lungs, demonstrating the type of pharmacokinetic research where such analytical methods are applied. nih.gov
Table 2: Selected Applications of this compound (or Roxithromycin) as an Internal Standard in Research
| Application Area | Analyte(s) Quantified | Matrix | Analytical Technique | Reference |
| In Vitro Cellular Models | Clarithromycin, 14-hydroxyclarithromycin, Rifampicin | Broncho-alveolar cells | LC-MS/MS | researchgate.net |
| Ex Vivo Research | Tulathromycin | Lung Homogenates | LC-MS/MS | researchgate.net |
| Animal Research | Tulathromycin | Bison and Deer Serum, Deer Tissue | LC-MS | researchgate.net |
| Agri-Food Residue | 5 Macrolides | Eggs, Raw Milk, Honey | UPLC/Q-Tof MS, LC/MS/MS | sci-hub.se |
| Agri-Food Residue | 37 Multi-class Antibiotics | Pork Meat | LC-Orbitrap-MS | rsc.orgrsc.org |
| Environmental Analysis | Macrolides and derivatives | Municipal Wastewater | HPLC-MS/MS | mdpi.com |
Applications in Environmental and Agri-Food Residue Analysis
The widespread use of antibiotics in human and veterinary medicine can lead to their presence as residues in the environment and in food products. researchgate.net Monitoring these residues is essential for ensuring food safety and assessing environmental impact. ekb.egpjoes.com this compound serves as a reliable internal standard for the quantification of these trace-level contaminants.
In agri-food analysis, methods have been developed using roxithromycin as an internal standard to detect multiple macrolide residues in complex matrices like eggs, raw milk, and honey. nih.govsci-hub.se For example, a method using UPLC/Q-Tof MS and LC/MS/MS successfully quantified spiramycin, tilmicosin, erythromycin (B1671065), oleandomycin, and tylosin (B1662201) in these foods. sci-hub.se The use of matrix-matched standard calibration curves with roxithromycin as the internal standard was crucial for achieving the best accuracy. nih.govsci-hub.se Similarly, a robust method for screening 37 different antibiotics in pork meat employed this compound as one of the internal standards to ensure accurate quantification. rsc.orgrsc.org
In environmental science, the focus is often on the contamination of water sources and the fate of antibiotics in wastewater treatment plants. nih.govfrontiersin.org An analytical approach for the non-targeted screening of macrolide antibiotics in municipal wastewater utilized HPLC-MS/MS. mdpi.com While this study used an external standard method for quantification, the use of an isotope-labeled internal standard like this compound is a common and preferred strategy in such analyses to compensate for matrix effects and variations in extraction recovery from complex samples like wastewater or sewage sludge. researchgate.netcore.ac.uk
Quantification of Roxithromycin in Water and Soil Samples
The widespread use of antibiotics has led to their presence in various environmental compartments, including water and soil, necessitating sensitive detection methods. nih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a common technique for determining the presence of antibiotics in these matrices. nih.gov To achieve accurate quantification, this compound is employed as an internal standard. nih.govmdpi.com
Research has demonstrated effective methods for the analysis of Roxithromycin in environmental samples. In one study analyzing water, soil, and sediment, samples were spiked with isotopically labeled internal standards, including this compound, before extraction and analysis by UPLC-MS/MS. nih.gov The internal standard method was used to calculate the concentrations of the target compounds. nih.gov For soil samples, specific extraction techniques such as pressurized liquid extraction (PLE) followed by solid-phase extraction (SPE) for cleanup have been developed. nih.gov These methods, when paired with an appropriate internal standard like a macrolide analogue or ideally a SIL-IS like this compound, yield reliable recovery rates and low detection limits. nih.gov The use of this compound is crucial for correcting matrix effects, which can be particularly pronounced in complex samples like soil and wastewater sediment. researchgate.netcore.ac.uk
Table 1: Research Findings on Roxithromycin Quantification in Environmental Samples Using this compound or other Macrolide Internal Standards
| Matrix | Sample Preparation | Analytical Method | Recovery (%) | Method Quantification Limit (MQL) / Limit of Detection (LOD) | Source |
| Surface Water | Solid-Phase Extraction (SPE) | UPLC-MS/MS | 71–108 | 0.18–3.25 ng/L (MQL) | nih.gov |
| Soil | Solid-Phase Extraction (SPE) | UPLC-MS/MS | 62–115 | 0.35–6.50 µg/kg (MQL) | nih.gov |
| Sediment | Solid-Phase Extraction (SPE) | UPLC-MS/MS | 65–117 | 0.35–6.50 µg/kg (MQL) | nih.gov |
| Soil | Pressurized Liquid Extraction (PLE) & SPE Cleanup | LC-APCI-MS/MS | 43–94 | 0.2–1.6 µg/kg (LOD) | nih.gov |
Detection and Quantification in Food Product Matrices (e.g., meat, dairy)
Monitoring antibiotic residues in food products of animal origin is critical for food safety. sciencedaily.com Roxithromycin can be present in trace amounts in foods such as meat if proper withdrawal times are not observed. sciencedaily.comnih.gov The complexity of food matrices requires effective sample preparation methods to remove interfering substances before analysis by techniques like liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap-MS). rsc.org
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique that has been adapted for the analysis of multi-class antibiotics in food. rsc.orgbiorxiv.org In a study focused on detecting 37 different antibiotics in pork, a modified QuEChERS-based method was utilized. rsc.org Homogenized pork tissue was spiked with a solution of internal standards, including this compound, before extraction with acetonitrile and water. rsc.org The use of stable-isotope-labeled antibiotics as internal standards was essential to compensate for the loss of analytes during sample preparation and to correct for matrix effects, which were observed to suppress analyte signals. rsc.org The method was validated to ensure accurate identification and quantification of the target analytes. rsc.org
Table 2: Research Findings on Roxithromycin Quantification in Food Matrices Using this compound Internal Standard
| Matrix | Sample Preparation | Analytical Method | Key Findings | Source |
| Pork | Modified QuEChERS | LC-Orbitrap-MS | Stable-isotope labeled-antibiotics, including this compound, were used for compensation of the matrix effect. The ratios of mass response for analytes in the matrix extract to those in the mobile phase were all less than 90%, indicating signal suppression that was corrected by the internal standard. | rsc.org |
Mechanistic and Preclinical Research Applications of Roxithromycin D7
Elucidation of In Vitro Metabolic Pathways of Roxithromycin (B50055) Using Stable Isotope Tracing
The use of roxithromycin-d7 is foundational to elucidating the complex metabolic pathways of roxithromycin. By employing stable isotope tracing, researchers can differentiate between the administered compound and its various metabolic products, providing a clear picture of its biotransformation.
Identification and Characterization of Metabolites in Subcellular Fractions (e.g., microsomes, hepatocytes)
In vitro systems such as liver microsomes and cultured hepatocytes are primary models for studying drug metabolism. When these systems are incubated with a mixture of roxithromycin and this compound, mass spectrometry can easily distinguish the drug-related peaks from the biological matrix. Metabolites formed from roxithromycin will appear as singlet peaks, while those from this compound will appear as doublet peaks with a characteristic mass shift, confirming their origin.
Studies have identified several key metabolites of roxithromycin in various biological samples. e-lactancia.orgmedsafe.govt.nzdrugbank.comnih.govnih.gov The major biotransformation pathways include N-demethylation, hydrolysis of the cladinose (B132029) sugar, and dealkylation of the oxime ether side chain. nih.govuq.edu.aunih.gov A study investigating the metabolism of roxithromycin in human bile, urine, and plasma identified a total of 15 metabolites. nih.gov The main metabolites consistently reported are descladinose roxithromycin, N-monodemethyl roxithromycin, and N-didemethyl roxithromycin. drugbank.comnih.gov The use of this compound in such studies would facilitate the unequivocal identification of these and other minor metabolites in complex biological matrices.
Table 1: Principal Metabolites of Roxithromycin Identified in In Vitro and In Vivo Systems
| Metabolite Name | Metabolic Reaction |
| Descladinose Roxithromycin | Hydrolysis of the cladinose moiety |
| N-monodemethyl Roxithromycin | N-demethylation |
| N-didemethyl Roxithromycin | N-demethylation |
| Erythromycin-oxime | Dealkylation of the oxime ether side chain |
| (Z)-isomers of Roxithromycin and its metabolites | Isomerization |
This table is based on data from studies on roxithromycin. drugbank.comnih.govnih.govuq.edu.aunih.gov
Quantification of Metabolic Rates and Pathways using Labeled Substrates
This compound is an ideal internal standard for quantifying the rate of roxithromycin metabolism. By adding a known concentration of this compound to the incubation mixture, the disappearance of the parent drug (roxithromycin) and the appearance of its metabolites can be accurately measured over time. This "stable isotope dilution" method corrects for variations in sample preparation and analytical response, leading to highly accurate pharmacokinetic data.
For example, the rate of formation of descladinose roxithromycin can be precisely determined by monitoring its concentration relative to the constant concentration of the deuterated internal standard. This allows for the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzymes responsible for its formation.
Assessment of Enzymatic Biotransformation (e.g., Cytochrome P450 isoforms)
The cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for the oxidative metabolism of many drugs, including roxithromycin. nih.gov While roxithromycin is metabolized by CYP enzymes, it exhibits a much lower affinity for them compared to other macrolides like erythromycin (B1671065). e-lactancia.orgmedsafe.govt.nzwikipedia.org Specifically, CYP3A4 has been identified as an enzyme involved in the metabolism of roxithromycin. nih.gov
Investigation of In Vitro Drug-Drug Interactions
This compound is also a valuable tool for investigating the potential of roxithromycin to cause drug-drug interactions (DDIs). These interactions can occur when one drug affects the metabolism or transport of another.
Evaluation of Roxithromycin's Effect on Drug-Metabolizing Enzymes
Roxithromycin has been shown to be a weak inhibitor of CYP3A4 compared to other macrolides. nih.gov In vitro studies using human liver microsomes can assess the inhibitory potential of roxithromycin on the metabolism of other drugs that are known CYP3A4 substrates. In such assays, this compound can be used as a positive control or to develop and validate the analytical method for quantifying the parent drug and its metabolites.
A study on the co-administration of acetaminophen (B1664979) and roxithromycin in rats suggested that the combination could inhibit the metabolism of acetaminophen and delay the clearance of roxithromycin, potentially through effects on CYP2E1 and CYP2D6. nih.gov While roxithromycin is considered to have fewer interactions than erythromycin, it can still interact with drugs that bind to alpha-1-acid glycoprotein, such as disopyramide. e-lactancia.orgmedsafe.govt.nz
Table 2: In Vitro Findings on Roxithromycin's Interaction with Drug-Metabolizing Enzymes
| Enzyme | Interaction Type | Finding | Reference |
| Cytochrome P450 3A4 (CYP3A4) | Weak Inhibition | Roxithromycin is a weaker inhibitor compared to erythromycin and troleandomycin. | nih.gov |
| Cytochrome P450 (general) | Low Affinity | Roxithromycin has a much lower affinity for cytochrome P450 than erythromycin. | e-lactancia.orgmedsafe.govt.nzwikipedia.org |
Assessment of Transporter-Mediated Interactions in Cell-Based Assays
Drug transporters, such as P-glycoprotein (P-gp), play a crucial role in the absorption, distribution, and excretion of drugs. Roxithromycin has been identified as a substrate and an inhibitor of P-gp. mdpi.com Cell-based assays, for instance using Caco-2 cells which express P-gp, are employed to study these interactions.
In these assays, this compound can be used to accurately measure the transport of roxithromycin across cell monolayers in both directions (apical to basolateral and basolateral to apical). A higher efflux ratio (basolateral to apical transport) indicates that the compound is a substrate of an efflux transporter like P-gp. Furthermore, the inhibitory effect of roxithromycin on the transport of other known P-gp substrates can be assessed. This compound would serve as a precise analytical tool in these experiments to quantify the transport kinetics. In vitro studies have demonstrated that macrolides, including roxithromycin, can inhibit the P-gp-mediated efflux of other drugs like digoxin. mdpi.com
Membrane Permeability and Transport Studies in Model Systems
The ability of an antibiotic to penetrate host cell membranes is a prerequisite for its effectiveness against intracellular pathogens. asm.org Studies on roxithromycin reveal that it readily enters and accumulates within cells, particularly phagocytes. psu.edu Research into the membrane transport of roxithromycin often utilizes in vitro model systems to characterize the mechanisms governing its cellular uptake and efflux.
Cellular Uptake and Efflux Mechanisms in In Vitro Cell Lines
The cellular accumulation of roxithromycin has been extensively studied in various phagocytic and non-phagocytic cell lines. A defining characteristic of roxithromycin is its marked accumulation within cells, achieving intracellular concentrations many times higher than the extracellular concentration. ucl.ac.benih.gov
Research has shown that roxithromycin uptake is an active process, dependent on temperature and cellular energy, as accumulation is significantly reduced at 4°C. ucl.ac.be In human polymorphonuclear leukocytes (PMNs), the uptake process displays saturation kinetics, which is characteristic of a carrier-mediated membrane transport system. asm.org However, in J774 macrophages, the transport process showed no signs of saturability over a wide range of extracellular concentrations. ucl.ac.be The uptake is also influenced by pH, with acidic conditions significantly decreasing the accumulation of the antibiotic. ucl.ac.benih.gov
Efflux of roxithromycin from cells is a reversible and rapid process when cells are transferred to a drug-free medium at 37°C. ucl.ac.be This release is almost entirely halted at lower temperatures, suggesting an active, energy-dependent efflux mechanism. ucl.ac.be
| Cell Type | Origin | I/E Ratio | Reference |
|---|---|---|---|
| Human Polymorphonuclear Leukocytes (PMNs) | Human | ~34 | asm.orgmsjonline.org |
| J774 Macrophages | Mouse | ~120 | ucl.ac.be |
| Alveolar Macrophages (Smoker) | Human | ~190 | ucl.ac.benih.gov |
| Alveolar Macrophages (Non-Smoker) | Human | ~80 | ucl.ac.be |
| Peritoneal Macrophages | Mouse | ~75 | ucl.ac.be |
| Factor | Effect on Uptake | Cell Line Studied | Reference |
|---|---|---|---|
| Low Temperature (4°C) | Inhibition | J774 Macrophages, Human PMNs | ucl.ac.be |
| Acidic pH (6.0-6.5) | Significant Decrease | J774 Macrophages | ucl.ac.be |
| Anaerobiosis | No Effect | J774 Macrophages | ucl.ac.be |
| Metabolic Inhibitors (e.g., Potassium Fluoride) | Inhibition | Human PMNs | asm.org |
Intracellular Localization Studies Using Labeled this compound
While this compound is primarily used for quantification, studies investigating the subcellular destination of roxithromycin have historically relied on radiolabeled compounds, such as ¹⁴C-roxithromycin, or more recently, fluorescently-labeled analogs. ucl.ac.beresearchgate.net The data from these localization studies are critical for understanding the drug's mechanism of action against pathogens that reside in specific cellular compartments.
Using techniques like isopycnic centrifugation in sucrose (B13894) gradients, researchers have been able to fractionate cells after exposure to labeled roxithromycin and determine its distribution among different organelles. ucl.ac.benih.gov These studies have consistently shown that roxithromycin does not distribute homogeneously throughout the cytoplasm. Instead, it concentrates in specific acidic vesicles. psu.eduucl.ac.be
In macrophages, approximately half of the total intracellular roxithromycin is found associated with lysosomes. ucl.ac.benih.gov In polymorphonuclear leukocytes, about one-third of the drug is localized within the azurophil granules, which are a type of lysosome-related organelle. ucl.ac.benih.gov This sequestration within lysosomes is significant, as many pathogenic bacteria, such as Chlamydia and Legionella, reside and replicate within these or related compartments. The high concentration of roxithromycin at these sites of infection is thought to be a key contributor to its therapeutic efficacy. psu.edu The association with lysosomes is stable, but the drug is released if the lysosomal membrane is disrupted. ucl.ac.be
More modern techniques using fluorescently-labeled macrolides, such as 9a-NBD-azithromycin (an analog of the related macrolide azithromycin), combined with organelle-specific fluorescent trackers (e.g., LysoTracker Red), have visually confirmed this lysosomal accumulation through confocal microscopy. researchgate.net These imaging studies provide direct evidence of the drug's colocalization with lysosomal compartments in various cell types, including hepatocytes and kidney tubule cells. researchgate.net
Environmental Fate and Ecotoxicological Studies Using Roxithromycin D7
Tracking Environmental Transformation and Degradation Pathways
The use of stable isotope-labeled compounds like Roxithromycin-d7 is a well-established technique in environmental fate studies to facilitate the tracking and identification of transformation products of the parent compound.
Photolytic Degradation Studies in Aquatic Environments
Specific studies on the photolytic degradation of this compound in aquatic environments have not been identified. However, research on the phototransformation of roxithromycin (B50055) indicates that it undergoes both direct and indirect photolysis in the presence of dissolved organic matter. nih.gov These studies often employ isotope-labeled standards to accurately measure the degradation kinetics and identify phototransformation products of the parent compound. nih.gov The structural similarity between roxithromycin and its deuterated analog suggests that their photolytic behavior would be comparable, though specific kinetic data for the d7-labeled compound is lacking.
Biodegradation Kinetics in Microbial Communities (e.g., wastewater sludge, soil microcosms)
There is a notable absence of studies specifically investigating the biodegradation kinetics of this compound in microbial communities such as wastewater sludge or soil microcosms. Research on the parent compound, roxithromycin, indicates that its removal in activated sludge processes is primarily due to adsorption rather than biodegradation. iitd.ac.in In such studies, this compound would typically be used as an internal standard during sample extraction and analysis to ensure accurate quantification of the parent compound, thereby aiding in the determination of its biodegradation rates.
Identification of Environmental Transformation Products Using Labeled Analogs
This compound is an invaluable tool for identifying the environmental transformation products of roxithromycin. By "spiking" environmental samples with the parent compound and using the labeled analog as an internal standard, researchers can more confidently identify unknown metabolites and degradation products through techniques like liquid chromatography-mass spectrometry (LC-MS). gdut.edu.cn The known mass shift between the parent compound and the d7-labeled standard helps to distinguish true transformation products from background matrix interference.
Sorption and Mobility Investigations in Environmental Compartments
The sorption and mobility of antibiotics in the environment are critical factors in determining their potential for transport and contamination of water resources.
Adsorption/Desorption Behavior in Soil and Sediment
Direct studies on the adsorption and desorption behavior of this compound in soil and sediment are not available. However, studies on roxithromycin demonstrate that it has an affinity for binding to particulate matter and sediment. researchgate.net The environmental fate of macrolide antibiotics is significantly influenced by their sorption to soil and sludge. d-nb.info In investigations of the parent compound's sorption characteristics, this compound would be employed as an analytical surrogate to ensure the accuracy of the measured concentrations in the aqueous and solid phases.
Transport and Leaching Potential in Geologic Media
There is no specific information available regarding the transport and leaching potential of this compound in geologic media. The mobility of antibiotics in soil is closely linked to their sorption behavior. nih.gov Compounds with strong adsorption to soil particles are less likely to leach into groundwater. nih.gov Given the adsorptive properties of the parent compound, it can be inferred that this compound would exhibit limited mobility. However, without specific studies on the deuterated compound, this remains an assumption.
Bioaccumulation and Trophic Transfer in Aquatic and Terrestrial Food Webs (non-mammalian models)
This compound, a deuterated stable isotope-labeled form of the macrolide antibiotic roxithromycin, is primarily utilized as an internal standard in analytical chemistry for the precise quantification of roxithromycin in various matrices. Due to its structural identity with the parent compound, its environmental fate and ecotoxicological profile are considered analogous to roxithromycin. Studies on the environmental presence and effects of roxithromycin are therefore used as a proxy to understand the potential behavior of this compound. The bioaccumulation and trophic transfer of roxithromycin have been investigated in non-mammalian aquatic and terrestrial food webs to assess its potential ecological impact.
Uptake and Elimination in Aquatic Organisms (e.g., algae, invertebrates)
The bioaccumulation of roxithromycin in aquatic organisms is a key factor in determining its environmental risk. Studies have focused on organisms such as the freshwater microalga Chlorella pyrenoidosa and the cladoceran crustacean Daphnia magna to understand the dynamics of uptake and elimination.
Research on the aquatic invertebrate Daphnia magna provides more detailed insights into the kinetics of roxithromycin uptake and elimination. A study investigating the bioconcentration of roxithromycin in Daphnia magna exposed to different concentrations of the antibiotic revealed its potential for accumulation. nih.gov The uptake rate constants (ku), depuration rate constants (kd), and bioconcentration factors (BCFs) were determined, showing a dependency on the exposure concentration. nih.gov The study found that the body burdens of roxithromycin in dead daphnids were significantly higher than in living ones, suggesting that surface sorption is a dominant factor in the bioconcentration process in this organism. nih.gov
| Exposure Concentration (µg L⁻¹) | Uptake Rate Constant (kᵤ) (L kg⁻¹ h⁻¹) | Depuration Rate Constant (kd) (h⁻¹) | Bioconcentration Factor (BCF) (L kg⁻¹) |
|---|---|---|---|
| 5 | 9.21 | 0.0985 | 93.5 |
| 100 | 2.77 | 0.207 | 13.4 |
Quantification of Residues in Plant Tissues
The uptake of antibiotics by plants from soil and water represents a potential pathway for their entry into terrestrial food webs. While specific studies on the quantification of this compound in plant tissues are not available, research on related macrolide antibiotics in edible plants indicates a potential for accumulation.
Studies have shown that various pharmaceutical compounds, including antibiotics, can be absorbed by plants from their growing medium and accumulate in their tissues. nih.gov For instance, a study on the uptake of several antibiotics by pakchoi (Brassica chinensis L.) grown hydroponically demonstrated the accumulation of these compounds in the edible parts of the plant. nih.gov Although roxithromycin was not directly tested in this particular study, the findings for other classes of antibiotics suggest that plant uptake is a relevant environmental fate process.
Another study investigating the uptake of common antibiotics in Pak Choy through in-laboratory experiments showed accumulations of four different antibiotics, including the macrolides clarithromycin (B1669154) and azithromycin, in the leaves and stems. researchgate.net The concentration of these antibiotics in the plant tissues was found to be as high as 29.9 ng/g for the highest spiked concentration in the growth medium. researchgate.net This indicates that macrolide antibiotics as a class have the potential to be taken up and quantified in plant tissues.
| Antibiotic | Concentration Range in Plant Tissues (µg·kg⁻¹) |
|---|---|
| Tetracycline | 6.9 to 11.8 |
| Cephalexin | 26.4 to 48.1 |
| Sulfamethoxazole | 18.1 to 35.3 |
Data from a study on various antibiotics, indicating the potential for macrolide accumulation in plant tissues. nih.gov
Future Directions and Emerging Research Avenues for Roxithromycin D7
Integration with High-Resolution Mass Spectrometry and Multi-Omics Technologies
The advent of high-resolution mass spectrometry (HRMS) has revolutionized the field of analytical chemistry, offering unparalleled sensitivity and specificity. The integration of Roxithromycin-d7 with HRMS platforms, such as Orbitrap and time-of-flight (TOF) mass spectrometers, is a promising future direction. This combination is pivotal for both targeted and untargeted screening of environmental and biological samples. In numerous environmental monitoring studies, this compound is already employed as an internal standard for the quantification of roxithromycin (B50055) and other antibiotics in various matrices, including surface water, wastewater, sediment, and soil. nih.govtargetanalysis.grnih.govmdpi.com Its use ensures reliable data for environmental risk assessments. nih.govnih.govmdpi.com
The application of HRMS allows for the retrospective analysis of acquired data, meaning that samples analyzed for a specific set of target compounds can be re-interrogated for the presence of other, previously unconsidered contaminants without the need for re-analysis. The stable isotopic signature of this compound makes it an ideal anchor for complex data alignment and normalization in such non-target screening workflows.
Furthermore, the integration of this compound into multi-omics workflows, such as metabolomics and proteomics, presents a significant opportunity. targetanalysis.grachemtek.combiomart.cnchem17.com In these large-scale studies of metabolites and proteins, internal standards are crucial for quality control and for obtaining quantitative data. While not yet widely reported, the use of this compound in metabolomics studies focusing on the impact of antibiotics on microbial or host metabolism is a logical next step. It could serve as a non-endogenous, stable marker to monitor analytical variability and ensure data robustness across large sample cohorts.
Table 1: Applications of this compound in Environmental and Biological Analysis
| Application Area | Analytical Technique | Role of this compound | Key Research Findings |
| Environmental Monitoring | LC-MS/MS, UPLC-MS/MS | Internal Standard | Quantification of roxithromycin in surface water, snow, and sediment. nih.govnih.govmdpi.commdpi.com |
| Food Safety | LC-MS/MS | Internal Standard | Quantification of antibiotic residues in food products. |
| Multi-Omics (Potential) | HRMS (Metabolomics, Proteomics) | Internal Standard, Quality Control | Could enable robust quantification and data normalization in studies investigating the metabolic effects of antibiotics. targetanalysis.grachemtek.combiomart.cnchem17.com |
Development of Novel In Vitro Systems for Predictive Metabolism and Interaction Studies
While the primary application of this compound is as an internal standard, its deuteration offers unique properties that could be exploited in advanced in vitro systems designed to predict drug metabolism and interactions. The replacement of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This property can be leveraged to study the metabolic pathways of roxithromycin in more detail.
The development of novel in vitro models, such as three-dimensional (3D) cell cultures, organoids, and microphysiological systems (e.g., "organ-on-a-chip"), provides a more physiologically relevant environment compared to traditional 2D cell cultures or liver microsomes. These advanced systems can better mimic the complex cellular interactions and metabolic functions of human tissues.
The future application of this compound in these novel in vitro systems could involve:
Metabolic Stability Studies: By comparing the metabolism of roxithromycin and this compound in these advanced models, researchers can gain a more accurate understanding of its metabolic stability and the specific enzymes responsible for its breakdown.
Drug-Drug Interaction Studies: These in vitro systems can be used to investigate the potential for roxithromycin to interact with other drugs. By using both the deuterated and non-deuterated forms, it may be possible to dissect the contribution of specific metabolic pathways to these interactions.
While studies specifically utilizing this compound in these advanced in vitro models are yet to be published, the general development in this field suggests a strong potential for its future application.
Advanced Modeling Approaches for Environmental Fate Prediction
The presence of pharmaceuticals in the environment is a growing concern. Predicting the environmental fate of these compounds is crucial for assessing their potential risks. This compound is already used in environmental monitoring studies that provide the data for such risk assessments. nih.govnih.govmdpi.com
Future research could focus on the development and application of more sophisticated environmental fate models that specifically account for the properties of deuterated compounds. While the environmental behavior of this compound is expected to be very similar to that of roxithromycin, subtle differences in degradation rates could exist.
Advanced modeling approaches could include:
Compound-Specific Isotope Analysis (CSIA) Models: These models use the isotopic signatures of contaminants to trace their sources and degradation pathways in the environment. While typically used for naturally occurring isotopes, the deliberate introduction of this compound as a tracer in controlled environmental studies could provide invaluable data for validating and refining these models.
Quantitative Structure-Activity Relationship (QSAR) Models: These computational models predict the environmental properties and fate of chemicals based on their molecular structure. Future QSAR models could be developed to specifically predict the environmental behavior of isotopically labeled compounds, including deuterated pharmaceuticals like this compound.
By integrating data from environmental monitoring studies that use this compound as an internal standard with these advanced modeling approaches, a more comprehensive understanding of the environmental fate of roxithromycin can be achieved.
Potential for Novel Deuterated Probes in Mechanistic Biological Research
Perhaps the most exciting future direction for this compound lies in its potential as a novel probe for mechanistic biological research. The kinetic isotope effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond, can be a powerful tool to elucidate reaction mechanisms.
The primary mechanism of action of roxithromycin is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. However, its metabolic fate in both bacteria and humans involves several enzymatic reactions. The strategic placement of deuterium atoms in this compound could be used to investigate these processes in detail.
Potential applications include:
Elucidating Metabolic Pathways: By comparing the rate and products of metabolism of roxithromycin and this compound, it is possible to identify the rate-limiting steps in its metabolic breakdown. This information is valuable for understanding potential drug-drug interactions and for the design of new drugs with improved metabolic stability.
Investigating Enzyme Mechanisms: The kinetic isotope effect can provide insights into the transition state of enzyme-catalyzed reactions. By studying the metabolism of this compound with specific drug-metabolizing enzymes, researchers could gain a deeper understanding of their catalytic mechanisms.
While the use of deuterated compounds as mechanistic probes is a well-established technique, its application to this compound for these purposes is still an emerging area of research. The commercial availability of this compound provides a valuable opportunity for researchers to explore these exciting new avenues.
Q & A
Q. What methodological considerations are critical when using Roxithromycin-d7 as an internal standard in LC-MS/MS quantification?
this compound is a deuterated analog of roxithromycin, primarily used to correct matrix effects and ionization variability in mass spectrometry. Key considerations include:
- Isotopic purity : Ensure the deuterium incorporation level (≥98%) to avoid isotopic interference with the target analyte .
- Extraction efficiency : Optimize sample preparation (e.g., QuEChERS) by testing sorbent combinations (e.g., PSA/C18 at 50:50 mg ratios yields 84.5% recovery for this compound) .
- Matrix-matched calibration : Use matrices from the study samples to account for ion suppression/enhancement effects .
Q. How do sorbent combinations in QuEChERS extraction influence the recovery of this compound in multi-residue analysis?
Sorbent selection directly impacts recovery rates. For example:
- PSA/C18 (50:50 mg) achieves 84.5% recovery for this compound, outperforming standalone PSA (65.7%) or C18 (58.5%) due to balanced adsorption of polar and non-polar matrix interferences .
- Recovery variations across sorbent ratios (e.g., 80:20 mg PSA/C18 vs. 20:80 mg) highlight the need for matrix-specific optimization to minimize analyte loss .
Q. What validation parameters are essential for ensuring method reliability when quantifying this compound?
Method validation should include:
- Recofficiency : Target 70–120% recovery, as per FDA guidelines, with this compound recovery data from spiked matrices (e.g., 65–85% in pork meat) .
- Precision : Calculate intraday/interday CV% (<15%) using replicate analyses.
- Linearity : Validate over a concentration range (e.g., 1–100 ng/mL) with R² ≥0.99 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates across heterogeneous sample matrices?
Discrepancies often arise from matrix complexity (e.g., lipid content in meat vs. organic matter in water). Strategies include:
- Matrix effect profiling : Compare signal suppression in different matrices using post-column infusion .
- Sorbent customization : Adjust PSA/C18 ratios (e.g., higher C18 for fatty matrices) to improve analyte isolation .
- Cross-validation : Validate recovery in ≥3 representative matrices to ensure method robustness .
Q. What experimental designs are optimal for evaluating isotopic interference between this compound and co-eluting deuterated standards?
- Selective ion monitoring : Use unique MRM transitions (e.g., m/z 837.3 → 679.2 for this compound vs. m/z 748.3 → 590.4 for clarithromycin-d7) to avoid cross-talk .
- Chromatographic separation : Optimize gradient elution to resolve co-eluting isotopes (e.g., 7.49 min retention time for clarithromycin vs. 7.61 min for roxithromycin) .
- Blank matrix spikes : Confirm absence of interference in analyte-free matrices .
Q. How can researchers address low recovery of this compound in high-throughput environmental water analysis?
- Solid-phase extraction (SPE) optimization : Use hydrophilic-lipophilic balance (HLB) cartridges to enhance extraction efficiency in water samples .
- Internal standard correction : Normalize recovery variations using a structurally similar deuterated compound (e.g., erythromycin-d3) .
- Automated workflows : Implement robotic sample preparation to reduce manual variability .
Q. What statistical approaches are recommended for analyzing recovery data of this compound in interlaboratory studies?
- ANOVA : Compare mean recovery rates across laboratories to identify systematic biases .
- Bland-Altman plots : Visualize agreement between different methods or operators .
- Multivariate regression : Correlate recovery with matrix properties (e.g., pH, lipid content) to identify confounding factors .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
